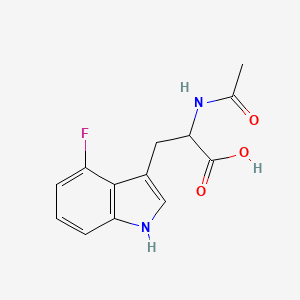
N-Acetyl-4-fluoro-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophanFluorinated compounds are known for their increased stability, bioavailability, and unique reactivity, which makes this compound an interesting subject for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method includes the use of fluorinase enzymes to introduce the fluorine atom selectively. The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the fluorinated intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the efficiency of fluorinase enzymes. This method is preferred due to its selectivity and environmentally friendly nature. Additionally, chemical synthesis routes using fluorinating agents and acetylating reagents are also employed, depending on the desired scale and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-4-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various fluorinated derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-4-fluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research focuses on its potential as a radioprotective agent and its neuroprotective effects in conditions like Alzheimer’s disease
Industry: It is utilized in the development of pharmaceuticals and diagnostic probes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
N-Acetyl-L-tryptophan: A non-fluorinated analog with similar protective effects but lower stability.
4-Fluoro-L-tryptophan: Lacks the acetyl group, making it less effective in certain applications.
N-Acetyl-5-fluoro-L-tryptophan: Another fluorinated derivative with different reactivity and applications
Uniqueness: N-Acetyl-4-fluoro-L-tryptophan stands out due to its unique combination of fluorine and acetyl groups, which confer enhanced stability, bioavailability, and specific reactivity. These properties make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13FN2O3 |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
FPURNYRSDCMXLW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


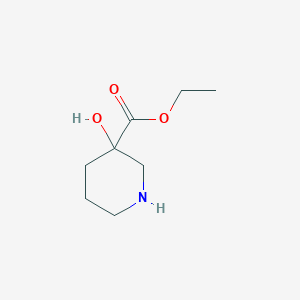


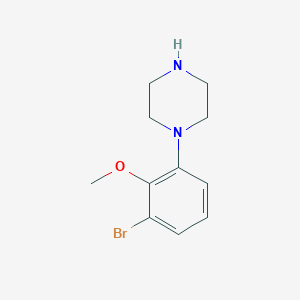
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)


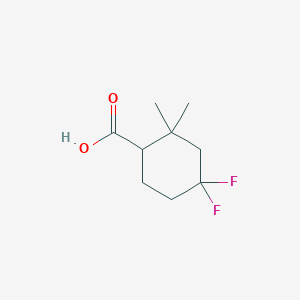
![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
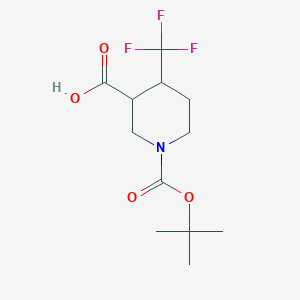
![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)
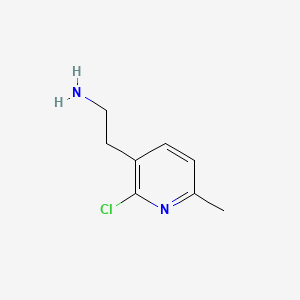

![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
